molecular formula C20H16O4 B11394081 3-methoxy-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

3-methoxy-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

Cat. No.: B11394081
M. Wt: 320.3 g/mol
InChI Key: PMPBOKUBDLDVPA-UHFFFAOYSA-N
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Description

3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes fused benzofuran and chromenone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a methoxy-substituted benzofuran, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal applications where it may inhibit or activate certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one
  • 9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one

Uniqueness

3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one is unique due to its specific substitution pattern and the presence of both benzofuran and chromenone rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

18-methoxy-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21),17,19-heptaen-15-one

InChI

InChI=1S/C20H16O4/c1-22-11-6-7-12-14-9-15-13-4-2-3-5-17(13)23-18(15)10-19(14)24-20(21)16(12)8-11/h6-10H,2-5H2,1H3

InChI Key

PMPBOKUBDLDVPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC5=C4CCCC5

Origin of Product

United States

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